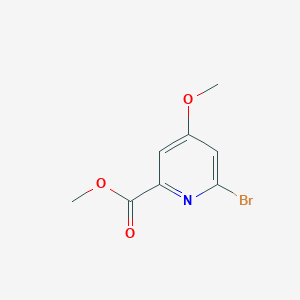
Methyl 6-bromo-4-methoxypicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-bromo-4-methoxypicolinate is a chemical compound with the CAS Number: 1256803-71-0 . It has a molecular weight of 246.06 and its IUPAC name is methyl 6-bromo-4-methoxy-2-pyridinecarboxylate . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for Methyl 6-bromo-4-methoxypicolinate is 1S/C8H8BrNO3/c1-12-5-3-6 (8 (11)13-2)10-7 (9)4-5/h3-4H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Methyl 6-bromo-4-methoxypicolinate is a solid or liquid compound . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
1. Plant Phenolic Acids in Soils
Methyl 6-bromo-4-methoxypicolinate has relevance in the study of plant phenolic acids, particularly in their interactions with soil and soil components. For instance, research on ferulic acid, a compound structurally related to methyl 6-bromo-4-methoxypicolinate, shows its involvement in biochemical interactions between plants and organisms in the soil, such as allelopathy (Dalton, Blum, & Weed, 1989).
2. Synthesis and Drug Discovery
Methyl 6-bromo-4-methoxypicolinate plays a role in drug discovery processes. For example, its structural analogs have been utilized in synthesizing key intermediates in medicinal chemistry laboratories, enhancing the efficiency of drug production (Nishimura & Saitoh, 2016).
3. Microwave-Assisted Cleavage
In chemical synthesis, the compound has applications in microwave-assisted cleavage methods for synthesizing desmethyl precursors and removing protecting groups, thereby offering a more direct route for synthesizing precursor compounds (Fredriksson & Stone-Elander, 2002).
4. Anticancer Agent Development
The compound is involved in the development of anticancer agents. Research has shown that structurally related compounds have potential as apoptosis inducers and possess high efficacy in cancer models, indicating their significance in cancer treatment (Sirisoma et al., 2009).
5. Tubulin Polymerization Inhibition
In cancer research, methyl 6-bromo-4-methoxypicolinate-related compounds have been identified as tubulin polymerization inhibitors, indicating their potential in anticancer drug development (Minegishi et al., 2015).
6. Cytotoxic Evaluation
The compound's analogs have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, demonstrating their potential utility in cancer therapy (Delgado et al., 2012).
7. Antioxidant Activity
In the field of natural product chemistry, structurally similar compounds isolated from marine algae have shown potent antioxidant activities, suggesting their application in food preservation and health-related fields (Li et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements P261, P305+P351+P338 suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
methyl 6-bromo-4-methoxypyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-12-5-3-6(8(11)13-2)10-7(9)4-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPPFFIDYZETPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-4-methoxypicolinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2987623.png)
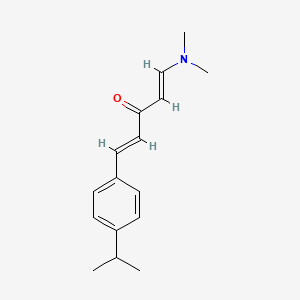
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2987626.png)
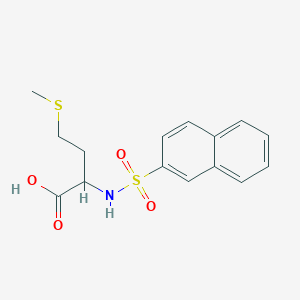
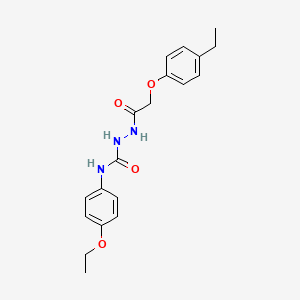
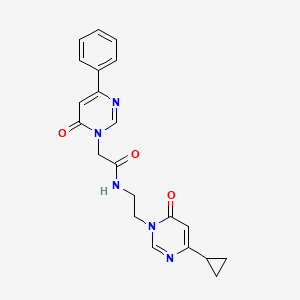

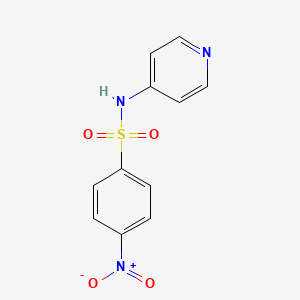
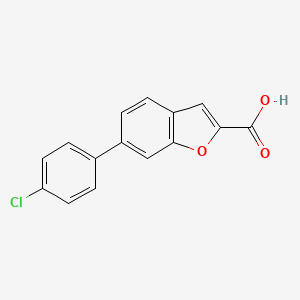
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-3-(2,4-dimethoxyphenyl)propan-1-one](/img/structure/B2987640.png)
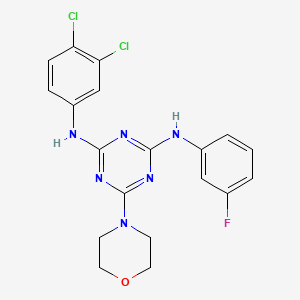
![N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide](/img/structure/B2987643.png)

